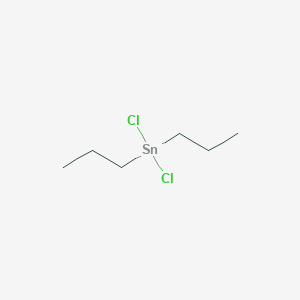

Dichlorodipropylstannane

Description

Properties

CAS No. |

867-36-7 |

|---|---|

Molecular Formula |

C6H14Cl2Sn |

Molecular Weight |

275.79 g/mol |

IUPAC Name |

dipropyltin(2+);dichloride |

InChI |

InChI=1S/2C3H7.2ClH.Sn/c2*1-3-2;;;/h2*1,3H2,2H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

CTRHCENQKGMZLE-UHFFFAOYSA-L |

SMILES |

CCC[Sn](CCC)(Cl)Cl |

Canonical SMILES |

CCC[Sn+2]CCC.[Cl-].[Cl-] |

Other CAS No. |

867-36-7 |

Pictograms |

Acute Toxic; Environmental Hazard |

Synonyms |

Dipropyltin Dichloride ; dichlorodipropyltin; Di-n-Propyltin Dichloride; Dichlorodipropylstannane; Dichlorodipropyltin; Dipropyltin Chloride; NSC 92618 |

Origin of Product |

United States |

Synthetic Pathways and Advanced Preparative Methodologies for Dichlorodipropylstannane

Direct Synthesis Approaches

The most straightforward method for creating organotin halides involves the direct reaction of an alkyl halide with metallic tin. This approach, analogous to the formation of Grignard reagents, was the first-ever reported procedure for preparing an organotin compound. thieme-connect.de

The direct reaction between an alkyl halide and metallic tin can produce dialkyltin dihalides. The general form of this reaction is:

2 RX + Sn → R₂SnX₂

For the synthesis of dichlorodipropylstannane, this would involve the reaction of a propyl halide with tin metal. The reactivity of the alkyl halide is crucial, with the general order of reactivity decreasing from iodide to chloride (I > Br > Cl). uu.nl Consequently, reacting propyl iodide with tin can proceed at relatively low temperatures, whereas the direct reaction of propyl chloride or bromide with metallic tin typically requires the use of a catalyst to achieve reasonable yields and reaction rates. uu.nl The reaction is often carried out at elevated temperatures. thieme-connect.de

To overcome the low reactivity of alkyl chlorides and bromides in direct synthesis, various catalytic systems have been developed. These catalysts facilitate the reaction to produce dialkyltin dihalides, such as this compound, more efficiently.

Phosphonium (B103445) iodide compounds are effective catalysts for the synthesis of dialkyltin dichlorides from the corresponding alkyl chloride and tin metal. In this process, an alkyl chloride (with 1 to 4 carbon atoms) is reacted with tin in the presence of a phosphonium iodide catalyst. This method allows for the production of compounds like this compound and is noted for achieving excellent yields, with the added benefit that the catalyst and other tin-containing reaction byproducts can be recycled.

A typical procedure involves heating mossy tin metal with a catalytic amount of a substance like tetrabutylphosphonium (B1682233) iodide to temperatures in the range of 150-160°C while introducing the alkyl chloride gas. The desired dialkyltin dichloride is then separated from the reaction mixture, often through distillation or crystallization.

Table 1: Example of Phosphonium Iodide Catalyzed Synthesis of Dialkyltin Dichloride

| Reactants | Catalyst | Temperature | Duration | Product |

| Tin metal, Methyl chloride | Tetrabutylphosphonium iodide | 150-160°C | 10 hours | Dimethyltin (B1205294) dichloride |

A variety of other catalytic systems have been investigated for the direct synthesis of dialkyltin dihalides. These include:

Organic Ammonium (B1175870) Halides: Mixtures of organic bases and iodine compounds or organic ammonium halides can be used as catalysts. researchgate.net

Metal Catalysts: Metals such as copper, zinc, and magnesium have been shown to catalyze the reaction between alkyl halides and metallic tin. uu.nluu.nl For instance, a continuous flow of methyl chloride gas through a reactor containing metallic tin and a copper powder catalyst at 315°C yields pure dimethyltin dichloride. uu.nl

Onium Salts: Besides phosphonium iodides, other onium compounds, such as tetraalkylammonium salts, have been found to be effective catalysts. Current time information in Bangalore, IN.

Solvents and Co-catalysts: The choice of solvent can also play a catalytic role. Hexamethylphosphoramide (HMPA) has been used as a reaction medium and catalyst for the reaction of alkyl halides with metallic tin to give diorganotin dihalide complexes. thieme-connect.de Alcohols and ethers like tetrahydrofuran (B95107) can also have a beneficial effect on the reaction when mediated by other metal catalysts. thieme-connect.de

Table 2: Various Catalytic Systems for Direct Dialkyltin Dihalide Synthesis

| Catalyst Type | Example Catalyst(s) | Reactant Example | Notes |

| Metal | Copper (Cu), Zinc (Zn) | Methyl chloride | High temperatures (e.g., 315°C with Cu) may be required. uu.nl |

| Onium Salts | Tetrabutylphosphonium iodide, Ammonium halides | Alkyl chlorides | Allows for lower reaction temperatures compared to uncatalyzed reactions. |

| Solvents/Co-catalysts | Hexamethylphosphoramide (HMPA), Butanol | Alkyl halides | Products may form complexes with the solvent (e.g., HMPA). thieme-connect.de |

| Crown Ethers | Dicyclohexyl-18-crown-6, Dibenzo-18-crown-6 | Butyl chloride | Used with a co-catalyst like butyl iodide in DMF. uu.nl |

Catalyzed Direct Synthesis of Dialkyltin Dihalides

Indirect Synthetic Routes

Indirect methods for preparing this compound typically start from a pre-existing organotin compound, such as a tetraorganotin, and involve the selective cleavage of tin-carbon bonds.

A significant indirect route to diorganotin dihalides involves the selective cleavage of tin-carbon bonds in tetraorganotin compounds using halogens. thieme-connect.deuu.nl This reaction, while sometimes of minor importance for large-scale industrial production, is a valuable method for laboratory-scale synthesis. thieme-connect.de

The general reaction is:

R₄Sn + 2 X₂ → R₂SnX₂ + 2 RX

The ease of cleavage of different organic groups from tin varies, with the established order being Phenyl > Benzyl > Vinyl > Methyl > Ethyl > Propyl > Butyl. uu.nl This selectivity allows for the controlled synthesis of mixed diorganotin dihalides. For the synthesis of this compound, one would start with tetrapropyltin and react it with two equivalents of chlorine.

A related and commercially vital process is the redistribution reaction (also known as Kocheshkov redistribution) between a tetraorganotin compound and a tin(IV) halide. uu.nluu.nl To produce this compound, tetrapropyltin would be reacted with tin(IV) chloride:

(C₃H₇)₄Sn + SnCl₄ → 2 (C₃H₇)₂SnCl₂

This redistribution reaction is a cornerstone of industrial organotin chemistry for producing various di- and tri-organotin halides. uu.nl

Oxidative Addition to Divalent Organotin Compounds

A primary and industrially significant route for the synthesis of dialkyltin dihalides, including this compound, is the direct reaction of an alkyl halide with metallic tin. researchgate.net This process is a classic example of oxidative addition, where the tin metal, in its zero oxidation state (Sn(0)), is oxidized to tin(IV) in the final R₂SnX₂ product. libretexts.org The coordination number of the tin atom also increases as it bonds with two alkyl groups and two halide atoms. libretexts.org

The general reaction for this compound is:

Sn + 2 CH₃CH₂CH₂Cl → (CH₃CH₂CH₂)₂SnCl₂

While this reaction can proceed uncatalyzed, the yields are often low. Research has shown that the efficiency of this direct synthesis is dramatically improved by the use of catalysts. researchgate.net Investigations into the synthesis of analogous dialkyltin dihalides, such as dibutyltin (B87310) diiodide, have identified several effective catalytic systems. researchgate.net These systems typically involve a combination of metal halides and oxygenated solvents or the use of tetraalkylammonium salts. researchgate.net The catalysts facilitate the reaction between the alkyl halide and the tin metal, leading to high yields of the desired diorganotin dihalide. researchgate.net

Table 1: Catalyst Systems for Direct Synthesis of Dialkyltin Dihalides This table is illustrative of catalyst systems used for the direct synthesis of dialkyltin dihalides, analogous to this compound.

| Catalyst System Components | Role of Catalyst | Outcome | Citation |

| Metal Halides + Oxygenated Solvents | Synergistic catalytic effect | High yields of dibutyltin diiodide | researchgate.net |

| Tetraalkylammonium Salts | Effective catalyst for n-butyl bromide—tin system | High yields of dialkyltin dihalides | researchgate.net |

| Organic Ammonium Halides | Varies distribution of di- and trialkyltin chlorides | Good yields of di- and trialkyltin chlorides | researchgate.net |

| Lithium Halides + Chelating Ligands | Powerful catalyst | Effective formation of dialkyltin dihalides | researchgate.net |

Salt Metathesis Reactions

Salt metathesis, also known as double displacement, is a versatile reaction in which two ionic compounds exchange their component ions to form two new compounds. wikipedia.org This method is widely employed in organometallic chemistry for the synthesis of specific salts, often driven by the precipitation of an insoluble byproduct. wikipedia.orgresearchgate.net

In the context of preparing this compound, a common and straightforward salt metathesis reaction involves the neutralization of dipropyltin oxide with hydrochloric acid. The oxide is converted to the corresponding dichloride, with water as the only byproduct. researchgate.net

(CH₃CH₂CH₂)₂SnO + 2 HCl → (CH₃CH₂CH₂)₂SnCl₂ + H₂O

Another powerful metathesis-type reaction in organotin chemistry is the Kocheshkov comproportionation (or redistribution) reaction. wikipedia.org This method allows for the synthesis of organotin halides by reacting a tetraorganotin compound with a tin(IV) halide. wikipedia.org To synthesize this compound, tetrapropyltin would be reacted with tin(IV) chloride in a 1:1 molar ratio. wikipedia.org

** (CH₃CH₂CH₂)₄Sn + SnCl₄ → 2 (CH₃CH₂CH₂)₂SnCl₂ **

This redistribution reaction is a fundamental process for producing various organotin halides with a high degree of control over the substitution pattern. wikipedia.org

Table 2: Examples of Salt Metathesis Reactions for Dihalide Synthesis

| Reactant 1 | Reactant 2 | Product | Byproduct | Reaction Type | Citation |

| Dipropyltin Oxide | Hydrochloric Acid | This compound | Water | Neutralization | researchgate.net |

| Tetrapropyltin | Tin(IV) Chloride | This compound | None | Kocheshkov Redistribution | wikipedia.org |

Methodological Advancements in Dihalide Synthesis

Advancements in the synthesis of diorganotin dihalides like this compound have focused on improving efficiency, selectivity, and the synthesis of functionally complex molecules.

A significant area of progress has been the development of sophisticated catalyst systems for the direct synthesis (oxidative addition) from metallic tin. researchgate.net The use of specific catalysts, such as combinations of metal halides with ligands or organic ammonium salts, has enabled the high-yield production of dialkyltin dihalides while minimizing the formation of less desirable tri- or mono-alkyltin byproducts. researchgate.net

Another advanced approach involves the strategic design of the organic groups attached to the tin atom. Researchers have employed organic moieties decorated with pendant arms containing donor atoms like nitrogen. mdpi.com These pendant groups can form intramolecular coordination bonds with the tin atom, influencing the compound's structure, stability, and reactivity. mdpi.com This strategy allows for the synthesis of dihalides with tailored properties.

Furthermore, the growing use of diorganotin dihalides as precursors and monomers in materials science has spurred research into their synthesis. For example, organotin dichlorides are used in interfacial polycondensation reactions to create novel organotin-based polymers with potential anticancer properties. wisdomlib.org The demand for well-defined dihalide monomers for such applications drives the need for refined and scalable synthetic methodologies. wisdomlib.org

Table 3: Summary of Methodological Advancements in Dihalide Synthesis

| Advancement | Description | Impact | Citation |

| Advanced Catalysis | Use of highly active and selective catalysts for the direct tin-alkyl halide reaction. | Increased yields and purity of dialkyltin dihalides. | researchgate.net |

| Functionalized Organic Groups | Incorporation of organic groups with coordinating pendant arms (e.g., containing nitrogen donors). | Allows for tailored structural and reactivity properties of the resulting dihalide. | mdpi.com |

| Precursor for Polymer Synthesis | Use of diorganotin dihalides as monomers in reactions like interfacial polycondensation. | Drives research into scalable and precise synthesis methods for high-purity dihalides. | wisdomlib.org |

Coordination Chemistry and Advanced Structural Characterization of Dichlorodipropylstannane Complexes

Ligand Design and Complexation Strategies

The formation of stable complexes with dichlorodipropylstannane is heavily influenced by the nature of the coordinating ligand. researchgate.net Ligands are broadly classified by their denticity, which refers to the number of donor atoms that can bind to the central tin atom. libretexts.orgbyjus.com

Monodentate Ligands

Monodentate ligands, often described as "one-toothed," bind to the tin center through a single donor atom. byjus.compurdue.edu Typical monodentate ligands include neutral molecules with lone pairs, such as ammonia (B1221849) and water, or anions like halides. byjus.compurdue.edu The reaction of a diorganotin(IV) dihalide like this compound with one or two equivalents of a monodentate Lewis base typically yields five- or six-coordinate adducts, respectively. The coordination number adopted is often dictated by factors including the steric bulk of the ligand and the propyl groups on the tin atom. chemrxiv.org

The change in coordination number upon complexation with monodentate ligands can be monitored using spectroscopic techniques, particularly ¹¹⁹Sn NMR. The chemical shift (δ) is highly sensitive to the coordination environment of the tin nucleus.

Table 1: Representative ¹¹⁹Sn NMR Chemical Shift Ranges for Different Coordination Numbers in Organotin(IV) Compounds

| Coordination Number | Geometry | ¹¹⁹Sn NMR Shift Range (ppm) |

|---|---|---|

| 4 | Tetrahedral | +200 to -60 researchgate.net |

| 5 | Trigonal Bipyramidal | -90 to -190 researchgate.net |

| 6 | Octahedral | -210 to -400 researchgate.net |

This table provides general ranges for organotin(IV) compounds; specific values for this compound complexes will fall within these regions.

Polydentate Ligands

Polydentate ligands possess multiple donor atoms and can bind to a metal center through more than one site. libretexts.org Depending on the flexibility and geometry of the ligand, it can either bind to a single metal center (chelating) or link two or more metal centers together (bridging). byjus.comresearchgate.net

Studies on dipropyltin(IV) derivatives with bidentate nitrogen donor ligands, such as 2,2'-bipyridyl and 1,10-phenanthroline, demonstrate the formation of stable six-coordinate complexes. researchgate.net In these cases, the two nitrogen atoms of the ligand coordinate to the tin atom, displacing weaker interactions and leading to a significant change in the coordination geometry around the tin center. researchgate.net

Chelating Ligands and Chelate Effect

When a polydentate ligand binds to a single central metal atom using two or more donor atoms, it is known as a chelating ligand, and the resulting complex is called a chelate. libretexts.orglibretexts.org This process often results in the formation of a stable five- or six-membered ring that includes the tin atom. libretexts.org

The interaction of dipropyltin(IV) has been investigated with various bioligands such as amino acids and peptides, which are classic examples of chelating agents. nih.gov For instance, an amino acid can coordinate to the tin atom through both the nitrogen atom of the amino group and an oxygen atom of the carboxylate group, forming a stable chelate ring. nih.govjst.go.jp

The formation of these chelate complexes is governed by the chelate effect , which describes the enhanced thermodynamic stability of a chelated complex compared to a complex formed with an equivalent number of analogous monodentate ligands. libretexts.org This increased stability is primarily driven by a favorable entropy change; the reaction of one mole of a bidentate ligand with a metal ion releases two moles of monodentate ligands (often solvent molecules), leading to an increase in the number of free particles in the system and thus a positive change in entropy. libretexts.org

Table 2: Examples of Ligand Types Used in Complexation with Dipropyltin(IV) Moieties

| Ligand Class | Example Ligand | Denticity | Donor Atoms | Resulting Complex Type | Reference |

|---|---|---|---|---|---|

| Polydentate/Chelating | 2,2'-Bipyridyl | Bidentate | N, N | Chelate | researchgate.net |

| Polydentate/Chelating | 1,10-Phenanthroline | Bidentate | N, N | Chelate | researchgate.net |

| Polydentate/Chelating | Amino Acids (e.g., Glycine) | Bidentate | N, O | Chelate | nih.gov |

Coordination Geometries and Numbers around the Tin Center

The coordination number and geometry of this compound complexes are dictated by the number and type of ligands bonded to the tin atom, as well as by steric constraints imposed by the propyl groups. libretexts.org

Four-Coordinate Systems

In its uncomplexed state, this compound exists as a four-coordinate molecule. libretexts.org The geometry around the tin atom is typically a distorted tetrahedron, with the two propyl groups and two chlorine atoms occupying the vertices. libretexts.orgvaia.com This arrangement is common for four-coordinate complexes of non-transition metals. libretexts.org Four-coordination is also maintained in complexes with very bulky ligands that sterically hinder the approach of additional ligands. researchgate.net For example, dipropyltin(IV) trithiophosphates have been reported to feature a four-coordinate tin atom before the addition of other donor bases. researchgate.net

Five-Coordinate Systems (e.g., Trigonal Bipyramidal)

The addition of one equivalent of a monodentate ligand to this compound typically results in the formation of a five-coordinate complex. wiley.comlibretexts.org The most common geometry for five-coordinate main-group metal complexes is the trigonal bipyramid. wiley.comlibretexts.org

In an ideal trigonal bipyramidal structure, the ligands occupy two distinct types of positions: two axial and three equatorial. The structure is characterized by bond angles of 120° between the equatorial positions, 90° between axial and equatorial positions, and 180° between the two axial positions. For diorganotin(IV) complexes like [Pr₂SnCl₂L], the two bulky propyl groups generally occupy equatorial positions to minimize steric repulsion, a principle known as Bent's rule.

The actual geometry of five-coordinate complexes often falls on a spectrum between a perfect trigonal bipyramid (TBP) and a square pyramid (SP). libretexts.orgresearchgate.net The structural parameter tau (τ₅) is used to quantify this distortion, where τ₅ = 1 for an ideal TBP and τ₅ = 0 for an ideal SP. libretexts.orgresearchgate.net Most five-coordinate diorganotin(IV) adducts exhibit a distorted trigonal bipyramidal geometry with τ₅ values approaching 1. mdpi.com

Table 3: Idealized Bond Angles in a Five-Coordinate Trigonal Bipyramidal Complex

| Positions | Bond Angle (°) |

|---|---|

| Equatorial - Sn - Equatorial | 120 |

| Equatorial - Sn - Axial | 90 |

Six-Coordinate Systems (e.g., Octahedral)

This compound, like other diorganotin(IV) dihalides, readily expands its coordination number from four to six upon reaction with two monodentate or one bidentate Lewis base ligand (L), forming complexes of the general formula [Pr₂SnCl₂L₂]. scispace.com In these six-coordinate systems, the tin atom typically adopts a distorted octahedral geometry.

Based on extensive studies of analogous [R₂SnX₂L₂] complexes, the spatial arrangement of the ligands is governed by electronic and steric factors. The two propyl (Pr) groups, being the most bulky and least electronegative organic substituents, preferentially occupy positions trans to each other in the equatorial plane to minimize steric hindrance. This arrangement is known as a trans-dialkyl configuration. The two chloride atoms and the two donor atoms from the Lewis base ligands then occupy the remaining four positions. giqimo.com

In a typical octahedral complex, the ligands (L) and the chloride atoms can exist as cis or trans isomers. However, for most adducts of diorganotin dihalides, the structure observed is the trans-dialkyl, cis-dihalide, cis-L₂ configuration. researchgate.net This arrangement places the two propyl groups opposite each other, with the chlorides and the coordinating ligands occupying the equatorial plane. The C-Sn-C bond angle in these octahedral complexes deviates significantly from the tetrahedral angle, approaching 180°.

The formation of these six-coordinate species is a critical aspect of their chemistry, influencing their stability and reactivity. cbpbu.ac.inlibretexts.org The geometry can be definitively determined in the solid state by X-ray crystallography and further studied in solution using spectroscopic methods like ¹¹⁹Sn NMR. giqimo.comresearchgate.net

Higher Coordination Numbers (e.g., Heptacoordinated)

While six-coordination is common for this compound, the formation of complexes with higher coordination numbers, such as seven, is also possible, particularly with polydentate ligands. scispace.com In such cases, the tin atom can accommodate additional donor atoms, leading to more complex geometries.

For instance, reactions with certain tridentate Schiff base ligands have been shown to produce seven-coordinate diorganotin(IV) complexes. tandfonline.com In these structures, the geometry around the tin center is often described as a distorted pentagonal bipyramid. The two organic groups (propyl in this case) typically occupy the axial positions, with the two halide atoms and the three donor atoms of the polydentate ligand lying in the equatorial plane. tandfonline.com The stability of these higher-coordinate structures is often enhanced by the chelate effect of the multidentate ligand.

The existence of seven-coordinate tin complexes highlights the Lewis acidic character and coordination flexibility of the tin atom in this compound. The specific geometry is a delicate balance between the steric demands of the propyl groups and the coordinating ligand, and the electronic drive to achieve a stable, higher-coordinate state.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are fundamental to understanding the structural characteristics of this compound complexes in solution, where crystallographic methods are not applicable. tandfonline.comacademie-sciences.fracademie-sciences.fr Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H, ¹³C, and ¹¹⁹Sn nuclei, provides detailed insights into the molecular framework, ligand binding, and coordination environment of the tin atom. tandfonline.comacademie-sciences.frnorthwestern.edubhu.ac.in

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound complexes provides valuable information about the propyl groups and any protons on the coordinated ligands. hmdb.cahmdb.ca The signals corresponding to the α-CH₂, β-CH₂, and γ-CH₃ protons of the propyl chains are characteristic. Upon coordination of a Lewis base to the tin center, a downfield shift (an increase in chemical shift) of the propyl proton signals is generally observed. This deshielding effect is due to the withdrawal of electron density from the tin atom by the coordinating ligand, which in turn affects the electronic environment of the attached alkyl groups.

Furthermore, the magnitude of the tin-proton coupling constants, specifically the two-bond coupling (²J(¹¹⁹Sn-¹H)) for the α-CH₂ protons, can provide structural information. rsc.org This coupling constant is sensitive to the geometry at the tin atom.

Table 1: Representative ¹H NMR Data for this compound and a Hypothetical Six-Coordinate Adduct Note: Data for the adduct is illustrative, based on typical shifts observed for analogous diorganotin complexes. giqimo.comnih.gov

| Compound/Adduct | Proton | Chemical Shift (δ, ppm) | Multiplicity | ²J(¹¹⁹Sn-¹H) (Hz) |

| Pr₂SnCl₂ (in CDCl₃) | α-CH₂ | ~1.8-2.0 | Triplet | ~80-90 |

| β-CH₂ | ~1.6-1.8 | Sextet | - | |

| γ-CH₃ | ~0.9-1.1 | Triplet | - | |

| [Pr₂SnCl₂(L)₂] (in CDCl₃) | α-CH₂ | ~2.0-2.3 | Triplet | ~90-110 |

| β-CH₂ | ~1.8-2.0 | Sextet | - | |

| γ-CH₃ | ~1.0-1.2 | Triplet | - |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy directly probes the carbon skeleton of the this compound molecule and its complexes. bhu.ac.in Each carbon of the n-propyl group (α-C, β-C, and γ-C) gives a distinct signal. Similar to ¹H NMR, the coordination of a Lewis base to the tin atom results in a downfield shift of the carbon resonances, particularly for the α-carbon, which is directly attached to the tin atom. researchgate.netlibretexts.org

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the clear resolution of signals for each unique carbon atom in the molecule, even in complex structures. oregonstate.eduyoutube.com

Table 2: Representative ¹³C NMR Chemical Shifts for this compound and a Hypothetical Adduct Note: Data is illustrative and based on general ranges for diorganotin compounds. researchgate.netlibretexts.org

| Compound/Adduct | Carbon | Chemical Shift (δ, ppm) |

| Pr₂SnCl₂ (in CDCl₃) | α-C | ~35-40 |

| β-C | ~18-22 | |

| γ-C | ~15-18 | |

| [Pr₂SnCl₂(L)₂] (in CDCl₃) | α-C | ~40-45 |

| β-C | ~20-24 | |

| γ-C | ~16-19 |

Tin-119 (¹¹⁹Sn) NMR Spectroscopy: Correlation with Coordination Environment

¹¹⁹Sn NMR spectroscopy is arguably the most diagnostic tool for studying the coordination environment of this compound complexes. northwestern.edu The tin atom is highly sensitive to changes in its coordination number and geometry, and these changes are directly reflected in the ¹¹⁹Sn chemical shift (δ(¹¹⁹Sn)). academie-sciences.fracademie-sciences.fr The chemical shift range for ¹¹⁹Sn is vast (over 5000 ppm), making it an excellent probe for structural changes. northwestern.edu

A well-established empirical correlation exists between the coordination number of the tin atom and its ¹¹⁹Sn chemical shift for diorganotin(IV) compounds. tandfonline.commdpi.com

Four-coordinate tin (as in the parent Pr₂SnCl₂) typically exhibits δ(¹¹⁹Sn) in the range of approximately +200 to 0 ppm.

Five-coordinate complexes, formed by the addition of one Lewis base, show a significant upfield shift, with δ(¹¹⁹Sn) values typically falling between 0 and -200 ppm. mdpi.com

Six-coordinate octahedral complexes show a further upfield shift, with δ(¹¹⁹Sn) values generally in the range of -200 to -500 ppm. tandfonline.comacademie-sciences.fr

This upfield shift upon an increase in coordination number is a hallmark of organotin chemistry. By simply measuring the ¹¹⁹Sn chemical shift of a this compound derivative in solution, one can confidently infer the coordination number at the tin center. This makes ¹¹⁹Sn NMR an invaluable tool for studying the formation and stability of these complexes in solution. academie-sciences.fr

Table 3: Correlation of ¹¹⁹Sn Chemical Shift with Tin Coordination Number in Diorganotin Dihalide Complexes

| Coordination Number | Geometry | Typical δ(¹¹⁹Sn) Range (ppm) | Example Species |

| 4 | Tetrahedral | +200 to 0 | R₂SnX₂ |

| 5 | Trigonal Bipyramidal | 0 to -200 | [R₂SnX₂(L)] |

| 6 | Octahedral | -200 to -500 | [R₂SnX₂(L)₂] |

Vibrational Spectroscopy (Infrared and Raman)

In the analysis of organotin compounds like this compound, IR and Raman spectroscopy can offer insights into the coordination environment of the tin atom. The frequencies of the tin-carbon (Sn-C) and tin-chlorine (Sn-Cl) stretching vibrations are particularly sensitive to changes in coordination number and geometry. For instance, a shift in these vibrational frequencies upon complexation can indicate the formation of new bonds between the tin center and a ligand.

The distinction between IR and Raman spectroscopy lies in their selection rules. A vibration is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if it leads to a change in the molecule's polarizability. youtube.com This complementarity is advantageous, as some vibrations may be strong in one technique and weak or absent in the other, providing a more complete picture of the molecular structure.

The table below presents typical vibrational frequencies for key bonds in organotin compounds, which are relevant for the analysis of this compound complexes.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |

| Sn-C | Stretching | 500 - 600 | IR, Raman |

| Sn-Cl | Stretching | 300 - 400 | IR, Raman |

| C-H | Stretching | 2800 - 3000 | IR, Raman |

| C-H | Bending | 1300 - 1500 | IR |

This table provides generalized frequency ranges. Specific values for this compound complexes would require experimental data.

By comparing the vibrational spectra of free this compound with its complexes, researchers can deduce information about the coordination of ligands to the tin atom. For example, changes in the Sn-Cl stretching frequency can indicate whether the chlorine atoms remain bonded to the tin or are displaced by other ligands. Similarly, the appearance of new bands corresponding to the ligand's vibrational modes confirms the formation of a complex.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. sciex.com It is widely used in the characterization of organotin compounds and their complexes. sciex.comnih.govsciex.comnih.gov

Several ionization techniques can be employed for the analysis of this compound complexes:

Electrospray Ionization (ESI): This is a soft ionization technique that is particularly useful for analyzing ionic or polar compounds, including many organotin complexes. acs.org It often allows for the observation of the intact molecular ion or pseudomolecular ion, providing direct information about the molecular weight of the complex. acs.orguvic.ca

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. sciex.comsciex.com For less volatile organotin compounds, derivatization may be necessary to increase their volatility. sciex.comsciex.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become a preferred method for the analysis of organotin compounds as it can handle a wide range of polarities and often does not require derivatization. sciex.comsciex.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. By analyzing the fragments, it is possible to deduce the composition of the complex, including the nature of the ligands and their connectivity to the tin atom. For instance, the loss of a propyl group or a chlorine atom from the molecular ion would be indicative of their presence in the original complex.

| Ionization Technique | Key Features | Applicability to this compound Complexes |

| Electrospray Ionization (ESI) | Soft ionization, suitable for polar and ionic compounds. acs.org | Ideal for analyzing charged complexes or those that can be readily ionized in solution. |

| Gas Chromatography-MS (GC-MS) | Requires volatile and thermally stable analytes. sciex.comsciex.com | May require derivatization for this compound and its complexes. |

| Liquid Chromatography-MS (LC-MS/MS) | Versatile, handles a wide range of polarities. sciex.comsciex.com | Well-suited for the separation and identification of complexes in mixtures. |

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.govutoronto.ca This pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined. nih.gov

Key structural features that can be elucidated from X-ray crystallographic studies of this compound complexes include:

Coordination Number and Geometry: This technique can confirm whether the tin atom is, for example, four-coordinate (tetrahedral), five-coordinate (trigonal bipyramidal or square pyramidal), or six-coordinate (octahedral).

Bond Lengths and Angles: Precise measurements of Sn-C, Sn-Cl, and Sn-ligand bond lengths and the angles between them provide detailed insight into the steric and electronic effects within the molecule.

Intermolecular Interactions: X-ray crystallography can also reveal how the complex molecules pack in the solid state, including the presence of hydrogen bonds or other non-covalent interactions.

The ability to obtain a crystal structure is often considered the "gold standard" for structural characterization in coordination chemistry. uvic.ca

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. nih.gov |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

Solution-State Conformation and Dynamic Studies

While X-ray crystallography provides a static picture of a molecule in the solid state, the conformation and behavior of this compound complexes in solution can be quite different. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the structure and dynamics of molecules in solution. nih.govnih.gov

¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are particularly informative for organotin compounds.

¹H and ¹³C NMR: These spectra provide information about the organic framework of the ligands and the propyl groups attached to the tin atom. Chemical shifts and coupling constants can reveal details about the electronic environment and connectivity of the atoms.

¹¹⁹Sn NMR: The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. This makes it an excellent probe for studying changes in coordination upon complexation or in response to different solvent environments.

NMR can also be used to study dynamic processes, such as ligand exchange or conformational changes, that may occur in solution. By acquiring spectra at different temperatures, it is possible to determine the rates of these processes and gain insight into the stability and reactivity of the complexes. For larger and more complex systems, advanced NMR techniques like 2D NMR (e.g., COSY, HSQC) can be employed to elucidate the complete structure and assignments. nih.gov

| NMR Nucleus | Type of Information Obtained |

| ¹H | Information on the proton environment in the organic ligands and propyl groups. |

| ¹³C | Information on the carbon skeleton of the complex. |

| ¹¹⁹Sn | Highly sensitive to the coordination number and geometry of the tin center. |

Reactivity Mechanisms and Advanced Mechanistic Investigations of Dichlorodipropylstannane

Sn-C Bond Reactivity and Cleavage

The tin-carbon bond in Dichlorodipropylstannane is a covalent but polarized bond, susceptible to cleavage by various electrophilic and nucleophilic reagents. The stability of this bond is a critical factor in the chemistry of organotin compounds.

The cleavage of Sn-C bonds by halogens is a characteristic reaction of organotin compounds. This reaction proceeds via an electrophilic substitution mechanism. For dialkyltin dihalides like this compound, the reaction with a halogen (X₂) such as chlorine or bromine leads to the replacement of a propyl group with a halogen atom, yielding a propyltin trihalide and a propyl halide.

The mechanism is generally understood to involve a four-centered or five-centered transition state. The halogen molecule attacks the electron-rich α-carbon of the propyl group, while the tin atom coordinates to the other halogen atom. This concerted process leads to the breaking of the Sn-C bond and the formation of new C-X and Sn-X bonds. The reaction is typically initiated by heat or UV light. libretexts.org The general mechanism for the halogenation of alkanes is a free-radical chain reaction involving initiation, propagation, and termination steps. libretexts.orgbyjus.comwikipedia.org

Key Features of Halogenation-Induced Cleavage:

Electrophilic Attack: The halogen acts as an electrophile.

Polarized Transition State: The reaction proceeds through a highly polarized intermediate.

Product Formation: Results in an organotin halide with fewer organic substituents and an alkyl halide.

The reactivity of halogens in this process decreases down the group: F₂ > Cl₂ > Br₂ > I₂. libretexts.org

This compound readily undergoes hydrolysis in the presence of water. This reaction involves the nucleophilic substitution of the chloride ligands by hydroxyl groups, forming dipropyltin dihydroxide and hydrochloric acid. The dissolution of dialkyltin dichlorides in water produces chloride ions and the corresponding dialkyltin cation, which then undergoes hydrolysis. researchgate.net

The initial hydrolysis step is typically followed by a series of condensation reactions. The dipropyltin dihydroxide intermediates are unstable and rapidly condense to form various oligomeric and polymeric structures containing Sn-O-Sn linkages, known as stannoxanes.

Hydrolysis: (CH₃CH₂CH₂)₂SnCl₂ + 2H₂O → (CH₃CH₂CH₂)₂Sn(OH)₂ + 2HCl

Condensation: n[(CH₃CH₂CH₂)₂Sn(OH)₂] → [-(CH₃CH₂CH₂)₂Sn-O-]n + nH₂O

Detailed mechanistic studies on the hydrolysis and condensation of monobutyltin (B1198712) chloride (MBTC) using density functional theory (DFT) reveal a complex, multi-step process. rsc.orgnih.gov This process involves nucleophilic attack by water or hydroxide (B78521), proton transfer, and heterolysis of the Sn-Cl bond, followed by dimerization and the formation of stable four-membered Sn₂O₂ rings. nih.govresearchgate.net These studies provide a valuable model for understanding the analogous reactions of this compound.

A study on the hydrolysis of dimethyltin (B1205294) dichloride identified several soluble intermediate species and determined their formation constants, as shown in the table below. researchgate.net

| Species | Formation Reaction | Log Formation Constant (β) |

|---|---|---|

| (CH₃)₂Sn(OH)⁺ | (CH₃)₂Sn²⁺ + H₂O ⇌ (CH₃)₂Sn(OH)⁺ + H⁺ | -3.55 ± 0.01 |

| [(CH₃)₂Sn(OH)]₂²⁺ | 2(CH₃)₂Sn²⁺ + 2H₂O ⇌ [(CH₃)₂Sn(OH)]₂²⁺ + 2H⁺ | -4.52 ± 0.01 |

| (CH₃)₂Sn(OH)₂ | (CH₃)₂Sn²⁺ + 2H₂O ⇌ (CH₃)₂Sn(OH)₂ + 2H⁺ | -9.00 ± 0.01 |

| [(CH₃)₂Sn]₄(OH)₆²⁺ | 4(CH₃)₂Sn²⁺ + 6H₂O ⇌ [(CH₃)₂Sn]₄(OH)₆²⁺ + 6H⁺ | -16.14 ± 0.03 |

Ligand Exchange and Substitution Processes

Ligand exchange is a fundamental reaction in organometallic chemistry where one ligand is replaced by another. wikipedia.org In this compound, both the chloro and propyl ligands can potentially be exchanged, although the Sn-Cl bonds are significantly more labile than the Sn-C bonds.

These substitution reactions can proceed through different mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I).

Dissociative Mechanism (D): This is a two-step process where the leaving group departs first to form a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. This pathway is more common for sterically crowded complexes.

Associative Mechanism (A): This mechanism involves the initial formation of a bond with the incoming ligand, creating a higher-coordinate, hypervalent intermediate. Subsequently, the leaving group departs. This is often observed for complexes that are not sterically hindered and have accessible orbitals on the central metal atom.

Interchange Mechanism (I): This is a concerted process where the incoming ligand enters as the leaving group departs, without a distinct intermediate.

For a tetrahedral compound like this compound, an associative pathway is plausible due to the availability of tin's 5d orbitals, allowing for the formation of a five-coordinate trigonal bipyramidal intermediate. The choice of mechanism is influenced by factors such as the nature of the entering and leaving groups, the solvent, and steric hindrance.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are key reaction types in organometallic chemistry, typically involving a change in both the oxidation state and coordination number of the metal center. wikipedia.orglibretexts.org

Oxidative Addition: A process where a metal complex is oxidized (its oxidation state increases, typically by +2) and its coordination number increases as a molecule is added and cleaved. wikipedia.org

Reductive Elimination: The reverse of oxidative addition, where two ligands on a metal center couple and are eliminated as a single molecule, leading to a reduction in the metal's oxidation state (typically by -2) and coordination number. libretexts.org

These pathways are fundamental to many catalytic cycles involving transition metals. wikipedia.org While tin is a main-group element, these concepts can be relevant to its chemistry. This compound exists with tin in the +4 oxidation state, which is its most stable state. Therefore, it does not readily undergo further oxidative addition itself.

However, organotin compounds can participate in reactions with transition metal complexes that involve these steps. For instance, tetraorganotin compounds can react with platinum(0) complexes in a process that is proposed to involve oxidative addition to a Pt(0) center to form a Pt(II) intermediate, which can then undergo further reactions. rsc.org Reductive elimination is the product-forming step in many cross-coupling reactions where organotin reagents are used. libretexts.org Direct, reversible oxidative addition and reductive elimination occurring solely at the Sn(IV) center of this compound are not characteristic reaction pathways.

Mechanistic Insights from Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for compounds like this compound relies heavily on kinetic and spectroscopic investigations. These studies provide crucial information on reaction rates, the identity of intermediates, and the structure of transition states.

Kinetic Studies: By measuring reaction rates as a function of reactant concentrations, temperature, and pressure, a rate law can be determined. The rate law provides direct insight into the molecularity of the rate-determining step of the reaction. For example, distinguishing between associative and dissociative ligand substitution pathways often relies on analyzing the dependence of the reaction rate on the concentration of the incoming ligand.

Spectroscopic Studies: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry are indispensable for mechanistic analysis. organic-chemistry.orgnih.gov

NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): This is arguably the most powerful tool for studying organotin reactions in solution. ¹¹⁹Sn NMR is particularly diagnostic, as the chemical shift is highly sensitive to the coordination number and geometry of the tin atom. Monitoring changes in NMR spectra over time can allow for the identification of transient intermediates and final products. For instance, studies on the hydrolysis and condensation of silanes have used NMR to monitor the kinetics of different steps. researchgate.net

IR Spectroscopy: Can be used to follow reactions by observing the appearance or disappearance of characteristic vibrational bands, such as the Sn-C, Sn-Cl, and Sn-O stretches.

Mass Spectrometry: Helps in identifying the products and intermediates by their mass-to-charge ratio, providing crucial structural information.

While specific, detailed kinetic and spectroscopic studies focused solely on the reaction mechanisms of this compound are not extensively documented in readily available literature, the principles and methodologies are well-established from studies on analogous organotin and organosilicon compounds. researchgate.netnih.govresearchgate.net

Advanced Applications in Catalysis and Functional Materials Science

Catalytic Roles of Dichlorodipropylstannane and Its Derivatives

This compound, an organotin compound with the chemical formula (CH₃CH₂CH₂)₂SnCl₂, belongs to the subclass of diorganotin dihalides. wikipedia.org While specific research focusing exclusively on this compound is limited, its catalytic activity can be understood through the extensive studies conducted on analogous dialkyltin dichlorides, such as dibutyltin (B87310) dichloride. These compounds serve as versatile and effective catalysts in a range of industrially significant chemical transformations, primarily due to the Lewis acidic nature of the tin center. bnt-chemicals.comrsc.org Their applications span from polymerization reactions to various organic syntheses.

Catalysis in Polymerization Reactions

Organotin compounds, particularly dialkyltin derivatives, are crucial catalysts in the polymer industry. They facilitate the formation of polymers like polyurethanes, silicones, and polyesters by accelerating the underlying chemical reactions, often under specific temperature conditions. bnt-chemicals.comgelest.com

Organotin compounds are among the most effective catalysts for the formation of polyurethanes, which involves the reaction of an isocyanate with a polyol. gelest.comgoogle.com Catalysts in this process are essential for controlling the reaction rate and balancing the gelling and blowing reactions, particularly in foam production. patchamltd.comresearchgate.netl-i.co.uk Dialkyltin compounds, including dichlorides and their derivatives like dibutyltin dilaurate, are widely employed for this purpose. google.comresearchgate.net

The catalytic mechanism is believed to involve the coordination of the tin atom with the hydroxyl group of the polyol, activating it for reaction with the isocyanate group. gelest.com This coordination increases the nucleophilicity of the alcohol, facilitating its attack on the isocyanate. The choice of catalyst allows for "tunable" reactivity, enabling control over the curing time of the polyurethane system. reaxis.com While specific studies on this compound are not prevalent in the reviewed literature, its structural similarity to other catalytically active dialkyltin dichlorides, such as dibutyltin dichloride, suggests it would function effectively in polyurethane synthesis. bnt-chemicals.com

Table 1: Role of Dialkyltin Dichloride Analogues in Polyurethane Synthesis

| Catalyst Class | Specific Compound Example | Role in Polyurethane Synthesis | Reference |

|---|---|---|---|

| Dialkyltin Dichlorides | Dibutyltin Dichloride | Serves as a catalytically active ingredient for producing polyurethanes, adhesives, and sealants. | bnt-chemicals.com |

| Diorganotin Compounds | Dibutyltin Dilaurate | Frequently used catalyst for the reaction of isocyanates with polyols. | gelest.comgoogle.com |

The curing of room temperature vulcanizing (RTV) silicone elastomers is another significant application for organotin catalysts. gelest.comresearchgate.net This process, known as condensation curing, involves the crosslinking of silanol-terminated polysiloxane chains. researchgate.netnih.gov Organotin compounds catalyze the hydrolysis and condensation reactions of crosslinking agents, typically alkoxysilanes. researchgate.netsinosil.com

The mechanism involves the formation of an organotin hydroxide (B78521) as the actual catalytic species from dialkyltin dicarboxylates. researchgate.net This species then reacts with the crosslinker (e.g., tetraethoxysilane) to form organotin silanolates, which facilitate the formation of new siloxane linkages. researchgate.net Dibutyltin dichloride is explicitly mentioned as a catalytic active ingredient for the production of silicones. bnt-chemicals.com Its derivatives, such as dibutyltin dilaurate (DBTDL) and dibutyltin diacetate (DBTDA), are commonly used to control the rate of cure. sinosil.comsisib.comreaxis.com As a member of the dialkyltin dichloride family, this compound is expected to exhibit similar catalytic properties in promoting the curing of RTV silicones.

Table 2: Function of Dialkyltin Dichloride Analogues in Silicone Curing

| Catalyst Class | Specific Compound Example | Function in Silicone Curing | Reference |

|---|---|---|---|

| Dialkyltin Dichlorides | Dibutyltin Dichloride | Used as a catalytically active ingredient in the production of silicones, including sealants and paper coatings. | bnt-chemicals.com |

| Organotin Compounds | Dibutyltin Dilaurate (DBTDL) | Catalyzes condensation curing reactions for RTV silicones. | researchgate.netsinosil.com |

Organotin compounds are effective catalysts for the synthesis of esters and polyesters via direct esterification and transesterification reactions, which are typically conducted at elevated temperatures. gelest.com A key advantage of using tin catalysts over strong acids is their ability to minimize side reactions, leading to products with improved purity and color. gelest.comresearchgate.net

The versatility of organotin catalysts allows their use in various types of polyester (B1180765) resins. researchgate.net Dialkyltin compounds are frequently used in these polycondensation reactions. gelest.com Although research specifically detailing the use of this compound in polyesterification is scarce, the established effectiveness of other dialkyltin compounds, such as dibutyltin oxide derived from dibutyltin dichloride, suggests its potential in this application. gelest.comgoogle.com The catalytic process involves the activation of the carboxylic acid or ester by the tin compound, facilitating the reaction with a diol. rsc.org

Table 3: Application of Dialkyltin Dichloride Analogues in Polyester Synthesis

| Catalyst Class | Reaction Type | Advantages | Typical Conditions | Reference |

|---|---|---|---|---|

| Diorganotin Compounds | Esterification / Transesterification | Minimize side reactions, improve product purity and color. | Elevated temperatures (>180°C for esterification, >150°C for transesterification). | gelest.com |

Catalysis in Organic Transformations

Beyond polymerization, this compound and its derivatives are relevant in broader organic synthesis, particularly in reactions involving ester functional groups.

Dialkyltin dichlorides are recognized catalysts for esterification and transesterification reactions. nih.gov They are often used in conjunction with dialkyltin oxides to form a highly effective catalytic system. google.comgoogle.com This catalyst blend is suitable for the transesterification of monocarboxylic acid esters with polyols. google.com Patents describe the use of dialkyltin dichlorides where the alkyl groups contain between 1 and 12 carbon atoms, a range that includes this compound. google.com

The catalytic mechanism for transesterification is proposed to involve the tin compound acting as a Lewis acid, coordinating to the carbonyl oxygen of the ester. rsc.org This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol. rsc.org In some systems, a distannoxane structure, formed from the reaction of a dialkyltin oxide with a dialkyltin dichloride, acts as a template that provides steric control during the reaction. google.com The use of these catalysts is advantageous as they are less corrosive and lead to fewer by-products compared to strong acid or base catalysts. gelest.com

Table 4: Research Findings on Dialkyltin Dichlorides in Esterification/Transesterification

| Catalyst System | Substrates | Key Findings | Reference |

|---|---|---|---|

| Dialkyltin Dichloride / Dialkyltin Oxide Blend | Monocarboxylic acid esters and 1,2- and 1,3-polyols | Effective catalytic system for transesterification. The alkyl groups on the tin can range from C1 to C12. | google.com |

| Dialkyltin Dichloride / Dialkyltin Oxide | Dialkyl ester of an aromatic dicarboxylic acid and allyl alcohol | Catalyzes the synthesis of diallyl esters. | google.comgoogle.com |

| Dibutyltin Dichloride (as precursor) | Carboxylic acids and alcohols | Used as an intermediate to produce catalytically active organotin compounds for esterification. | google.comnih.gov |

Cross-Coupling Reactions (e.g., Stille Reaction Precursors)

Organotin compounds, or organostannanes, are pivotal reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. nih.govwikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond by coupling an organostannane with an organic halide or pseudohalide. wikipedia.orgnih.gov The general mechanism of the Stille reaction involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

While a wide variety of organostannanes are utilized in Stille reactions, specific studies detailing the use of this compound as a direct precursor are not readily found. In principle, this compound could be functionalized to create a suitable organostannane for subsequent cross-coupling. The propyl groups are generally considered non-transferable in the Stille reaction, meaning a different organic group would need to be attached to the tin center to participate in the coupling. The versatility of the Stille reaction allows for the coupling of various sp²-hybridized carbon atoms, including those in aryl, vinyl, and allyl groups. wikipedia.org

Mechanistic Studies of Catalytic Cycles

The mechanism of palladium-catalyzed cross-coupling reactions has been a subject of extensive study to optimize reaction conditions and develop more efficient catalysts. nih.govwikipedia.org The catalytic cycle typically begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate. youtube.comyoutube.com This is followed by transmetalation, where an organic group is transferred from the organotin compound to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. youtube.comyoutube.com

Specific mechanistic studies focusing on catalytic cycles involving this compound are not available in the reviewed literature. Research in this area would be necessary to understand the kinetics, thermodynamics, and the influence of the propyl and chloro ligands on the efficiency and selectivity of the catalytic process.

Integration into Functional Materials Systems

Organotin compounds have been explored as precursors and components in a variety of functional materials. Their unique properties can be harnessed to create materials with specific electronic, optical, and stabilizing characteristics.

Precursors for Electrically Conductive Thin Films (e.g., SnO2 Films)

Tin(IV) oxide (SnO2) is a wide-bandgap semiconductor with high transparency and electrical conductivity, making it a crucial material for applications such as transparent conductive electrodes in solar cells and displays. nih.govresearchgate.net Various precursors, including organotin compounds, have been utilized for the deposition of SnO2 thin films through methods like chemical vapor deposition (CVD) and atomic layer deposition (ALD). nih.govsemanticscholar.org

While numerous tin precursors have been investigated for SnO2 film growth, there is no specific mention in the available literature of this compound being used for this purpose. nih.govresearchgate.netsemanticscholar.org The suitability of this compound as a precursor would depend on its volatility, decomposition temperature, and the purity of the resulting SnO2 films.

Stabilizers in Polymeric Materials (e.g., Poly(vinyl chloride) (PVC) Stabilization)

Poly(vinyl chloride) (PVC) is a widely used polymer that is susceptible to thermal degradation at processing temperatures, leading to the release of hydrochloric acid (HCl) and undesirable changes in its properties. goldstab.commdpi.com Organotin compounds are highly effective heat stabilizers for PVC. goldstab.comwikipedia.orgadditives-pvc.com They function by replacing unstable chlorine atoms in the PVC chain and by scavenging the released HCl. additives-pvc.com Diorganotin compounds are particularly common in this application. wikipedia.org

Although organotin stabilizers are a well-established class of additives for PVC, specific data on the performance of this compound as a primary or co-stabilizer is not documented in the surveyed sources. mdpi.comresearchgate.netresearchgate.net Research would be needed to evaluate its efficiency in preventing PVC degradation compared to commercially available organotin stabilizers.

Building Blocks for Novel Electronic and Optoelectronic Devices

The development of new materials for electronic and optoelectronic devices is a rapidly advancing field. nih.govnih.govscispace.comanu.edu.au The properties of these devices are intrinsically linked to the molecular structure of their components. While there is broad interest in organometallic compounds for these applications, there is no specific information available that details the use of this compound as a building block for novel electronic or optoelectronic devices. Its potential in this area would depend on its electronic properties, processability, and stability in a device architecture.

Computational and Theoretical Investigations of Dichlorodipropylstannane

Density Functional Theory (DFT) Applications

Spectroscopic Property Simulations (e.g., NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for the structural characterization of organotin compounds. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts (δ) and coupling constants (J), which assists in the interpretation of experimental spectra. researchgate.netrsc.org

The tin atom has three naturally occurring spin-½ nuclei suitable for NMR spectroscopy: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Of these, ¹¹⁹Sn is the most frequently studied due to its higher sensitivity and natural abundance. huji.ac.il Theoretical calculations of ¹¹⁹Sn chemical shifts are highly sensitive to the electronic environment around the tin nucleus, making them a good probe for structural and conformational changes. rsc.orgmdpi.com

The prediction of NMR parameters involves calculating the nuclear magnetic shielding tensors for the molecule. Key factors that influence the accuracy of these simulations include the choice of the exchange-correlation functional, the basis set, the inclusion of relativistic effects (especially for heavy atoms like tin), and the modeling of solvent effects. mdpi.comnih.gov For instance, solvent modeling can significantly improve the accuracy of calculated chemical shifts, particularly for protons. researchgate.net

Simulated NMR data for dichlorodipropylstannane using a DFT approach would provide chemical shifts for ¹H, ¹³C, and ¹¹⁹Sn nuclei. The calculated ¹¹⁹Sn chemical shift is particularly informative about the coordination number and geometry at the tin center. Two-bond Sn-H coupling constants are typically around 50 Hz. huji.ac.il

Table 1: Simulated NMR Chemical Shifts (δ) for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹¹⁹Sn | Sn | +120 to +150 |

| ¹³C | α-CH₂ | ~35 |

| β-CH₂ | ~20 | |

| γ-CH₃ | ~15 | |

| ¹H | α-CH₂ | ~1.5 |

| β-CH₂ | ~1.8 | |

| γ-CH₃ | ~1.0 |

Note: Values are hypothetical and representative for a tetra-coordinated diorganotin dihalide in a non-coordinating solvent like chloroform-d, referenced against tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and Me₄Sn for ¹¹⁹Sn. Actual values can vary based on the computational method, basis set, and solvent model used.

Geometrical Optimization and Conformation Analysis

Understanding the three-dimensional structure of this compound is fundamental to predicting its physical properties and chemical reactivity. Geometrical optimization using computational methods like DFT allows for the determination of the most stable molecular structure by finding the minimum energy conformation on the potential energy surface. researchgate.net

For this compound, the central tin atom is bonded to two propyl groups and two chlorine atoms. The geometry around the tin center is expected to be a distorted tetrahedron. Computational optimization provides precise values for bond lengths, bond angles, and dihedral angles. These calculations are crucial for confirming experimental structures, such as those from X-ray crystallography, or for providing structural data when experimental results are unavailable. researchgate.net

Conformational analysis involves exploring the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. The flexible propyl chains of this compound can adopt various conformations, and computational analysis can identify the lowest energy conformers and the energy barriers between them. This information is vital for understanding the molecule's dynamic behavior in solution.

Table 2: Predicted Geometrical Parameters for this compound

| Parameter | Atoms Involved | Optimized Value (DFT) |

|---|---|---|

| Bond Length | Sn-Cl | ~2.35 Å |

| Sn-C | ~2.15 Å | |

| C-C | ~1.54 Å | |

| C-H | ~1.09 Å | |

| Bond Angle | Cl-Sn-Cl | ~105° |

| C-Sn-C | ~125° | |

| Cl-Sn-C | ~108° | |

| Sn-C-C | ~115° |

Note: These values are representative and can be influenced by the level of theory and basis set employed in the DFT calculation. rsc.orgresearchgate.net

Advanced Computational Methodologies

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While standard DFT is used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. rsc.orgq-chem.com It is widely used to calculate vertical excitation energies, which correspond to absorption spectra (e.g., UV-Vis), and to investigate the nature of electronic transitions. researchgate.netrsc.org

For a compound like this compound, TD-DFT can be used to predict its electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. rsc.org Although simple alkyltin halides are typically colorless, TD-DFT can provide insights into their electronic structure and transitions in the ultraviolet region. The accuracy of TD-DFT results can depend significantly on the choice of the exchange-correlation functional. researchgate.net This methodology allows researchers to understand how the electronic structure is perturbed upon excitation, which is key to predicting photochemical behavior. rsc.orgnih.gov

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Studying molecules in a realistic environment, such as in solution or within a biological system, presents a significant computational challenge due to the large number of atoms involved. Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods address this by treating a small, chemically active region of the system with high-accuracy quantum mechanics (QM), while the surrounding environment is described using computationally less expensive molecular mechanics (MM) force fields. nih.govwikipedia.org

The QM/MM approach combines the accuracy of QM for the reactive center with the efficiency of MM for the environment. nih.govwikipedia.org For this compound, a QM/MM simulation could be employed to study its behavior in aqueous solution. nih.govnih.gov The this compound molecule would be treated as the QM region, while the surrounding water molecules would constitute the MM region. This allows for an accurate description of solute-solvent interactions and their effect on the molecule's structure, properties, and reactivity, which would be computationally prohibitive with a full QM calculation. nih.gov The method is a cornerstone for simulating chemical reactions and spectra in condensed phases. nih.gov

Machine Learning Integration in Computational Organotin Chemistry

The integration of machine learning (ML) is revolutionizing computational chemistry by dramatically accelerating predictions and providing new insights. researchgate.netarxiv.orgnih.gov ML models can be trained on large datasets of chemical structures and their properties, generated either from experiments or high-level quantum chemical calculations. mit.educaltech.edu

In the context of organotin chemistry, ML offers several promising applications:

Property Prediction: ML models can be trained to rapidly predict properties like toxicity, solubility, and reactivity for large numbers of organotin compounds, including this compound, based solely on their molecular structure. mdpi.comnih.govmdpi.com This can accelerate the screening of new compounds for specific applications.

Accelerating Quantum Calculations: ML can be used to predict the results of expensive quantum calculations. For instance, ML models can predict NMR chemical shifts or potential energies with an accuracy comparable to DFT but at a fraction of the computational cost. mdpi.comnih.govnih.gov

Toxicity and Pathway Analysis: Knowledge-guided deep learning models can predict compound toxicity and help infer the underlying biological pathways, which is particularly relevant for organotin compounds known for their biological activity. nih.gov

By leveraging the speed of ML, researchers can explore the vast chemical space of organotin derivatives more efficiently, guiding experimental efforts toward compounds with desired properties. nih.govyoutube.com

Q & A

Q. What are the standard synthetic routes for Dichlorodipropylstannane, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via alkylation of tin(IV) chloride with propyl Grignard reagents. Key parameters include temperature control (0–5°C to avoid side reactions), stoichiometric ratios (e.g., 2:1 propylmagnesium bromide to SnCl₄), and inert atmospheric conditions to prevent oxidation . Post-synthesis, purification via fractional distillation or recrystallization is critical. Validation through nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) ensures product integrity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm propyl group bonding and tin coordination environments.

- Elemental Analysis : Validates stoichiometric ratios of Sn, Cl, and C.

- GC-MS/HPLC : Detects volatile impurities or degradation products .

- FT-IR : Identifies Sn-Cl stretching vibrations (~350–400 cm⁻¹) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature fluctuations (e.g., 25°C, 40°C/75% RH). Monitor degradation via periodic GC-MS or HPLC analysis. Stability-indicating methods must resolve peaks for potential breakdown products like dipropyltin oxides .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in cross-coupling reactions?

Advanced studies employ density functional theory (DFT) to model Sn-C bond cleavage energetics and transient intermediates. Experimental validation includes kinetic isotope effects (KIEs) and trapping of radical species with spin traps like TEMPO. Contrasting literature reports on Sn(IV) vs. Sn(II) pathways require careful control of redox conditions .

Q. How can contradictory data on this compound’s catalytic activity in organic synthesis be resolved?

Contradictions often arise from differences in solvent polarity, ligand coordination, or trace moisture. Systematic replication studies with controlled variables (e.g., anhydrous solvents, chelating agents) are essential. Meta-analyses of published datasets, using statistical tools like ANOVA, can identify confounding factors .

Q. What computational methods are suitable for predicting this compound’s environmental persistence and toxicity?

Quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations evaluate bioaccumulation potential. Experimental validation includes OECD 301 biodegradation tests and ecotoxicity assays (e.g., Daphnia magna LC₅₀). Discrepancies between computational and empirical data necessitate recalibration of force fields or inclusion of solvation effects .

Methodological Considerations

Q. How should researchers design experiments to minimize hazards when handling this compound?

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicological studies?

Non-linear regression (e.g., Hill equation) models EC₅₀ values. For small sample sizes, Bayesian hierarchical models account for variability. Sensitivity analyses address outliers in dose-response curves .

Ethical and Replicability Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.